molecular formula C10H7NO2 B107793 Isoquinoline-3-carboxylic Acid CAS No. 6624-49-3

Isoquinoline-3-carboxylic Acid

Cat. No. B107793
CAS RN: 6624-49-3
M. Wt: 173.17 g/mol
InChI Key: KVMMIDQDXZOPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07354932B2

Procedure details

To a stirred solution of 1-isoquinolinecarboxylic acid (51.6 mg, 0.30 mmol) in anhydrous DMF (3 mL) was added N,N-diisopropylethylamine (0.10 mL, 0.6 mmol), HOBT (48.3 mg, 0.36 mmol), EDC (68.6 mg, 0.36 mmol) and N1-(1H-Benzimidazol-2-ylmethyl)-N1-(5,6,7,8-tetrahydro-quinolin-8-yl)-propane-1,3-diamine (100 mg, 0.30 mmol). The resultant solution was stirred at room temperature for 16 h. The reaction mixture was diluted with EtOAc (40 mL), brine (15 mL) and H2O (5 mL) and the two layers mixed vigorously for 15 minutes. The layers were separated and the organic layer washed with brine (5×15 mL), dried (Na2SO4), filtered and concentrated in vacuo. Purification of the crude material by radial chromatography on a 1 mm TLC grade silica gel plate (CH2Cl2/MeOH/NH4OH, 50:1:1) gave the free base of the title compound (79.2 mg, 54%) as a white foam.
Quantity
51.6 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
48.3 mg
Type
reactant
Reaction Step One
Name
Quantity
68.6 mg
Type
reactant
Reaction Step One
Name
N1-(1H-Benzimidazol-2-ylmethyl)-N1-(5,6,7,8-tetrahydro-quinolin-8-yl)-propane-1,3-diamine
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
[C:1]1([C:11]([OH:13])=[O:12])[C:10]2C(=CC=CC=2)C=[CH:3][N:2]=1.C(N(CC)C(C)C)(C)C.[CH:23]1[CH:24]=[CH:25][C:26]2N(O)N=N[C:27]=2[CH:28]=1.C(Cl)CCl.N1C2C=CC=CC=2N=C1CN(C1C2N=CC=CC=2CCC1)CCCN>CN(C=O)C.CCOC(C)=O.[Cl-].[Na+].O.O>[CH:3]1[C:26]2[C:27](=[CH:28][CH:23]=[CH:24][CH:25]=2)[CH:10]=[C:1]([C:11]([OH:13])=[O:12])[N:2]=1 |f:7.8.9|

Inputs

Step One
Name
Quantity
51.6 mg
Type
reactant
Smiles
C1(=NC=CC2=CC=CC=C12)C(=O)O
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
48.3 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
68.6 mg
Type
reactant
Smiles
C(CCl)Cl
Name
N1-(1H-Benzimidazol-2-ylmethyl)-N1-(5,6,7,8-tetrahydro-quinolin-8-yl)-propane-1,3-diamine
Quantity
100 mg
Type
reactant
Smiles
N1C(=NC2=C1C=CC=C2)CN(CCCN)C2CCCC=1C=CC=NC21
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
CCOC(=O)C
Name
brine
Quantity
15 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the two layers mixed vigorously for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer washed with brine (5×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by radial chromatography on a 1 mm TLC grade silica gel plate (CH2Cl2/MeOH/NH4OH, 50:1:1)

Outcomes

Product
Name
Type
product
Smiles
C1=NC(=CC2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 79.2 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 152.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07354932B2

Procedure details

To a stirred solution of 1-isoquinolinecarboxylic acid (51.6 mg, 0.30 mmol) in anhydrous DMF (3 mL) was added N,N-diisopropylethylamine (0.10 mL, 0.6 mmol), HOBT (48.3 mg, 0.36 mmol), EDC (68.6 mg, 0.36 mmol) and N1-(1H-Benzimidazol-2-ylmethyl)-N1-(5,6,7,8-tetrahydro-quinolin-8-yl)-propane-1,3-diamine (100 mg, 0.30 mmol). The resultant solution was stirred at room temperature for 16 h. The reaction mixture was diluted with EtOAc (40 mL), brine (15 mL) and H2O (5 mL) and the two layers mixed vigorously for 15 minutes. The layers were separated and the organic layer washed with brine (5×15 mL), dried (Na2SO4), filtered and concentrated in vacuo. Purification of the crude material by radial chromatography on a 1 mm TLC grade silica gel plate (CH2Cl2/MeOH/NH4OH, 50:1:1) gave the free base of the title compound (79.2 mg, 54%) as a white foam.
Quantity
51.6 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
48.3 mg
Type
reactant
Reaction Step One
Name
Quantity
68.6 mg
Type
reactant
Reaction Step One
Name
N1-(1H-Benzimidazol-2-ylmethyl)-N1-(5,6,7,8-tetrahydro-quinolin-8-yl)-propane-1,3-diamine
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
[C:1]1([C:11]([OH:13])=[O:12])[C:10]2C(=CC=CC=2)C=[CH:3][N:2]=1.C(N(CC)C(C)C)(C)C.[CH:23]1[CH:24]=[CH:25][C:26]2N(O)N=N[C:27]=2[CH:28]=1.C(Cl)CCl.N1C2C=CC=CC=2N=C1CN(C1C2N=CC=CC=2CCC1)CCCN>CN(C=O)C.CCOC(C)=O.[Cl-].[Na+].O.O>[CH:3]1[C:26]2[C:27](=[CH:28][CH:23]=[CH:24][CH:25]=2)[CH:10]=[C:1]([C:11]([OH:13])=[O:12])[N:2]=1 |f:7.8.9|

Inputs

Step One
Name
Quantity
51.6 mg
Type
reactant
Smiles
C1(=NC=CC2=CC=CC=C12)C(=O)O
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
48.3 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
68.6 mg
Type
reactant
Smiles
C(CCl)Cl
Name
N1-(1H-Benzimidazol-2-ylmethyl)-N1-(5,6,7,8-tetrahydro-quinolin-8-yl)-propane-1,3-diamine
Quantity
100 mg
Type
reactant
Smiles
N1C(=NC2=C1C=CC=C2)CN(CCCN)C2CCCC=1C=CC=NC21
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
CCOC(=O)C
Name
brine
Quantity
15 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the two layers mixed vigorously for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer washed with brine (5×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by radial chromatography on a 1 mm TLC grade silica gel plate (CH2Cl2/MeOH/NH4OH, 50:1:1)

Outcomes

Product
Name
Type
product
Smiles
C1=NC(=CC2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 79.2 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 152.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.